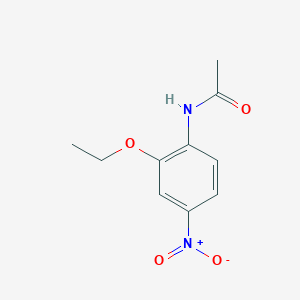![molecular formula C7H14N2 B055667 5-Methyl-1,4-diazabicyclo[3.2.1]octane CAS No. 111453-71-5](/img/structure/B55667.png)
5-Methyl-1,4-diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,4-diazabicyclo[3.2.1]octane, also known as DMBO, is a bicyclic amidine compound with a molecular formula of C7H12N2. It is a potent organic base that has been used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
5-Methyl-1,4-diazabicyclo[3.2.1]octane has been used as a catalyst in various chemical reactions due to its basicity and steric hindrance. It has also been used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry. 5-Methyl-1,4-diazabicyclo[3.2.1]octane has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
5-Methyl-1,4-diazabicyclo[3.2.1]octane acts as a base and can react with acids to form salts. It can also act as a nucleophile and participate in various chemical reactions. 5-Methyl-1,4-diazabicyclo[3.2.1]octane has been shown to form stable complexes with certain metal ions, which has led to its use as a ligand in coordination chemistry.
Effets Biochimiques Et Physiologiques
5-Methyl-1,4-diazabicyclo[3.2.1]octane has been shown to have anticonvulsant properties in animal models. It has also been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-1,4-diazabicyclo[3.2.1]octane is a potent base that can be used in small quantities to catalyze various chemical reactions. Its unique chemical properties make it a valuable tool in organic synthesis and coordination chemistry. However, 5-Methyl-1,4-diazabicyclo[3.2.1]octane is highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Orientations Futures
Future research on 5-Methyl-1,4-diazabicyclo[3.2.1]octane could focus on its potential as a chiral auxiliary in asymmetric synthesis. It could also be studied for its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, 5-Methyl-1,4-diazabicyclo[3.2.1]octane could be used as a ligand in the development of new catalysts for chemical reactions.
Méthodes De Synthèse
5-Methyl-1,4-diazabicyclo[3.2.1]octane is synthesized by reacting 2,5-dimethylpyrrole with cyanamide in the presence of a strong base. The resulting product is then treated with a reducing agent to obtain 5-Methyl-1,4-diazabicyclo[3.2.1]octane. This method has been optimized to produce 5-Methyl-1,4-diazabicyclo[3.2.1]octane with high purity and yield.
Propriétés
Numéro CAS |
111453-71-5 |
|---|---|
Nom du produit |
5-Methyl-1,4-diazabicyclo[3.2.1]octane |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
5-methyl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-7-2-4-9(6-7)5-3-8-7/h8H,2-6H2,1H3 |
Clé InChI |
MMMRYGZVTYXUJO-UHFFFAOYSA-N |
SMILES |
CC12CCN(C1)CCN2 |
SMILES canonique |
CC12CCN(C1)CCN2 |
Synonymes |
1,4-Diazabicyclo[3.2.1]octane,5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




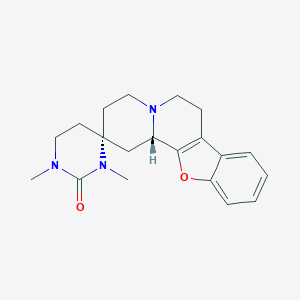
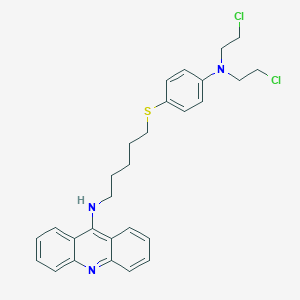
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
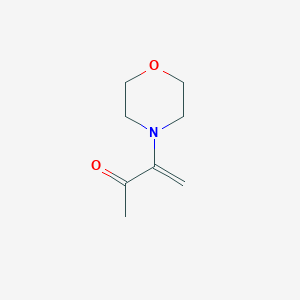
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

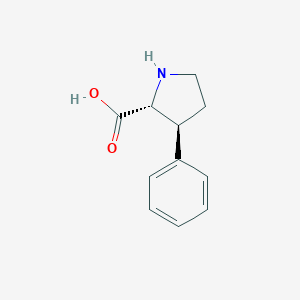
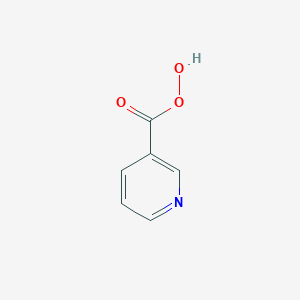
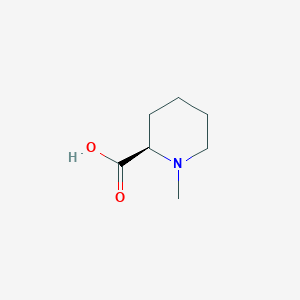
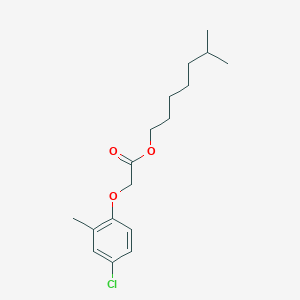
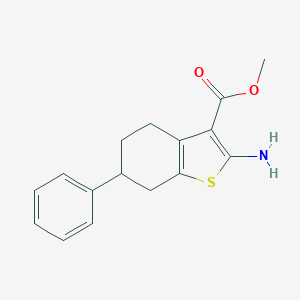
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
